Ethyl 5-Amino-2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Amino-2-bromobenzoate, also known as Ethyl 2-amino-5-bromobenzoate , is a compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 and is typically a white to light-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for Ethyl 5-Amino-2-bromobenzoate is 1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 . The compound’s structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Ethyl 5-Amino-2-bromobenzoate is a yellow liquid . It should be stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-Amino-2-bromobenzoate is instrumental in the synthesis of complex organic molecules. For example, it's utilized in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is part of a process to produce ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019).
Ethyl 5-Amino-2-bromobenzoate has been used as a precursor in synthesizing amisulpride intermediates, specifically 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (Wang Yu, 2008).
Molecular and Spectroscopic Analysis
The compound plays a crucial role in the study of molecular structures, vibrational spectra, and other properties like first-order hyperpolarizability, providing insights into molecular dynamics, charge transfer, and non-linear optical activity of molecules (N. Balamurugan et al., 2015).
Ethyl 5-Amino-2-bromobenzoate is integral in determining molecular hyperpolarizability, which is essential for understanding the non-linear optical properties of organic molecules, playing a significant role in the field of photonics and electro-optics (M. Józefowicz et al., 2009).
Pharmaceutical and Biomedical Research
- Ethyl 5-Amino-2-bromobenzoate is used in the synthesis of pharmacologically active molecules. An example is ITH4012, a tacrine derivative that not only inhibits acetylcholinesterase but also acts as a calcium promotor, showing neuroprotective properties through the induction of antiapoptotic proteins (Camilo Orozco et al., 2004).
Safety And Hazards
Ethyl 5-Amino-2-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 5-amino-2-bromobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZORCINMBZQSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261600 |
Source
|
Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Amino-2-bromobenzoate | |
CAS RN |
208176-32-3 |
Source
|
Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208176-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.